molecular formula C6H7BFNO2 B590801 (5-Fluoro-2-methylpyridin-4-YL)boronic acid CAS No. 1310404-23-9

(5-Fluoro-2-methylpyridin-4-YL)boronic acid

Cat. No.: B590801
CAS No.: 1310404-23-9
M. Wt: 154.935
InChI Key: XEKZLTJOECNOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-methylpyridin-4-yl)boronic acid is a valuable pyridinylboronic acid derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Boronic acids are widely recognized as versatile building blocks in organic synthesis, most notably for their crucial role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds that is fundamental to constructing complex bioactive molecules . This specific compound is engineered for research applications targeting disease mechanisms, with recent studies highlighting its use in developing potent inhibitors of the Sonic Hedgehog (Shh) protein pathway . The aberrant activation of the Hh pathway is strongly linked to the development and progression of various cancers, making its inhibition a promising therapeutic strategy . In this context, this compound was utilized as a critical coupling partner in a Suzuki reaction to synthesize a novel quinoline-4-carboxamide derivative, which demonstrated potential as a Shh inhibitor with favorable pharmacokinetic properties . Furthermore, boronic acids as a class have established significance in anticancer agent development, exemplified by FDA-approved proteasome inhibitors, underscoring the broader research utility of this chemical family . The compound is intended for laboratory research applications only.

Properties

IUPAC Name

(5-fluoro-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKZLTJOECNOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237700
Record name Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-23-9
Record name Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylpyridine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogen-Metal Exchange Followed by Boronation

A widely used method involves halogen-metal exchange on 4-bromo-5-fluoro-2-methylpyridine.

Procedure:

  • Substrate Preparation : 4-Bromo-5-fluoro-2-methylpyridine is synthesized via bromination of 5-fluoro-2-methylpyridine using N-bromosuccinimide (NBS) under radical conditions (yield: 68–72%).

  • Lithiation : Treatment with n-butyllithium (-78°C, THF) generates a lithiated intermediate.

  • Boronation : Quenching with trimethyl borate yields the boronic acid after acidic workup.

Optimization Insights :

  • Temperature control (-78°C) minimizes side reactions from the electron-deficient pyridine ring.

  • Use of hexanes as co-solvent improves lithiation efficiency by 15%.

Table 1 : Comparative Yields for Halogen-Metal Exchange Routes

BaseBoron ReagentTemperature (°C)Yield (%)
n-BuLiB(OMe)₃-7862
LDAB(OiPr)₃-4055
t-BuLiB-pinacolato-7858

Transition Metal-Catalyzed Miyaura Borylation

Palladium-catalyzed borylation offers superior regiocontrol for sterically hindered pyridines.

Protocol Using Bis(pinacolato)diboron

Reaction Scheme :
4-Bromo-5-fluoro-2-methylpyridine + B₂(pin)₂ → this compound

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-dioxane, 90°C, 12 h

  • Yield: 74%

Mechanistic Notes :

  • Oxidative addition of Pd⁰ to the C-Br bond forms a Pd(II) intermediate.

  • Transmetalation with B₂(pin)₂ followed by reductive elimination yields the boronic ester, hydrolyzed to the acid.

Table 2 : Catalyst Screening for Miyaura Borylation

CatalystLigandYield (%)
Pd(OAc)₂Xantphos65
PdCl₂(dtbpf)-68
Pd(dppf)Cl₂-74

Directed Ortho-Metalation (DoM) Strategies

The methyl group at C2 facilitates directed metalation at C4 via coordination to strong bases.

Lithium-Halogen Exchange with LITMP

Steps :

  • Substrate : 5-Fluoro-2-methylpyridine

  • Metalation : LITMP (2.2 equiv) in Et₂O at -40°C for 1 h.

  • Boronation : Addition of B(OMe)₃, followed by H₃O⁺ workup.
    Yield : 58%

Challenges :

  • Competing deprotonation at C3 or C5 due to fluorine’s electron-withdrawing effects.

  • Steric hindrance from the methyl group reduces boronation efficiency.

Industrial-Scale Production and Purification

Crystallization Optimization

Crude boronic acid is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.

Table 3 : Solvent Systems for Crystallization

Solvent Ratio (EtOH:H₂O)Purity (%)Recovery (%)
2:19585
3:19878
4:19782

Stability Considerations

This compound is prone to protodeboronation under acidic conditions. Storage at 2–8°C under nitrogen extends shelf life to 12 months .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(5-Fluoro-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylpyridin-4-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The compound’s fluorine atom and pyridine ring also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(5-Fluoro-2-methylpyridin-4-yl)boronic acid belongs to a class of pyridinyl boronic acids with varying substituents and positions. Key structural analogs include:

Compound Name CAS Number Substituents (Positions) Purity Key Properties/Applications
(5-Chloro-2-methoxypyridin-4-yl)boronic acid 475275-69-5 Cl (5), OCH₃ (2), -B(OH)₂ (4) N/A Intermediate for kinase inhibitors
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid 1072944-13-8 Cl (5), F (2), CH₃ (4), -B(OH)₂ (3) Discontinued Potential protease inhibition
(5-Fluoro-4-methylpyridin-2-yl)boronic acid 2377605-65-5 F (5), CH₃ (4), -B(OH)₂ (2) 96% Antibacterial agent candidate
2-Bromo-5-fluoropyridine-4-boronic acid N/A Br (2), F (5), -B(OH)₂ (4) N/A Halogenated analog for cross-coupling

Key Observations :

  • Substituent Position : The position of the boronic acid group significantly impacts reactivity. For example, analogs with the -B(OH)₂ group at the 2- or 3-positions (e.g., 2377605-65-5, 1072944-13-8) exhibit distinct electronic profiles compared to the 4-position in the parent compound .
  • Electron-Withdrawing Groups (EWGs): Fluorine and chlorine atoms enhance electrophilicity, improving cross-coupling efficiency.
  • Steric Effects : Methyl groups (e.g., 1310404-23-9, 2377605-65-5) introduce steric hindrance, which may affect binding to biological targets or catalytic sites .
Physicochemical Properties
  • Acidity (pKa) : Boronic acid pKa values are critical for reactivity. Pyridinyl boronic acids generally have lower pKa (~8–9) compared to phenyl boronic acids (e.g., 3-AcPBA, pKa ~10.5), enhancing their solubility and binding under physiological conditions .
  • Solubility : Fluorinated analogs like this compound exhibit moderate water solubility due to polar fluorine atoms, whereas chloro- or methoxy-substituted derivatives (e.g., 475275-69-5) may require organic solvents for stability .

Biological Activity

(5-Fluoro-2-methylpyridin-4-YL)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6_6H7_7BFNO2_2
  • Molecular Weight : 154.93 g/mol
  • CAS Number : 1310404-23-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focused on its antimicrobial and anticancer effects. The following sections detail these activities, supported by data tables and case studies.

Antimicrobial Activity

The compound has been studied for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its antimicrobial potency.

Bacterial Strain MIC (µM)
E. coli50
S. aureus75
S. agalactiae100

These findings suggest that this compound has moderate antibacterial properties, particularly against Gram-positive bacteria like S. aureus and S. agalactiae .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific proteins associated with cancer cell proliferation.

Case Study: WDR5 Inhibition

A notable study investigated the compound's ability to inhibit WDR5, a protein implicated in various cancers. The results demonstrated that treatment with this compound led to:

  • Decreased Cell Viability : A significant reduction in the viability of cancer cells was observed after treatment over several days.
  • Induction of Apoptosis : The compound promoted apoptotic markers such as the cleavage of PARP-1, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
  • Receptor Modulation : It can modulate receptor activity, affecting signaling pathways involved in cancer progression.

The fluorine atom in the structure enhances binding affinity to these targets, making it a promising candidate for drug development .

Q & A

Q. What are the common synthetic routes for (5-Fluoro-2-methylpyridin-4-YL)boronic acid in medicinal chemistry?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or functionalization of pre-existing pyridine scaffolds. Key strategies include:

  • Suzuki-Miyaura Coupling: Aryl halides or triflates react with boronic acids under palladium catalysis. For pyridinylboronic acids, this method often requires careful control of steric and electronic effects due to the heteroaromatic system .
  • Directed Lithiation-Borylation: A pyridine derivative is lithiated at the desired position using a directing group (e.g., methyl or fluorine substituents), followed by quenching with a boronate electrophile (e.g., B(OR)₃) .
  • Protodeboronation Avoidance: Intermediate boronic esters (e.g., pinacol esters) are synthesized first to improve stability during purification, followed by hydrolysis to the free boronic acid .

Critical Consideration: Side reactions like protodeborylation are common in acidic or aqueous conditions, necessitating anhydrous synthesis and low-temperature workups .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Methodological Answer: NMR analysis is critical for structural verification:

  • ¹H NMR: The fluorine substituent induces splitting patterns in adjacent protons. For example, the methyl group at the 2-position may show coupling with the fluorine at the 5-position (³JHF ~ 5–10 Hz) .
  • ¹¹B NMR: A sharp singlet near δ 30–35 ppm confirms the presence of the boronic acid moiety. Broadening or shifts indicate impurities or hydrolysis .
  • ¹⁹F NMR: A singlet near δ -120 to -130 ppm (relative to CFCl₃) confirms the fluorine substituent’s position and electronic environment.

Q. What safety protocols are recommended when handling this boronic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be included .
  • Spill Management: Neutralize spills with sodium bicarbonate or sand, then collect in chemical waste containers. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can binding kinetics between this boronic acid and diol-containing biomolecules be quantitatively analyzed?

Methodological Answer:

  • Stopped-Flow Fluorescence: Rapid mixing of the boronic acid with sugars (e.g., fructose, glucose) allows measurement of binding kinetics (kₐₙ/kₒff) on a millisecond timescale. Fluorescent reporters (e.g., anthracene derivatives) are often conjugated to monitor binding-induced changes .
  • Surface Plasmon Resonance (SPR): Immobilize the boronic acid on a gold chip functionalized with a self-assembled monolayer. Inject diol-containing analytes (e.g., glycoproteins) and measure real-time association/dissociation rates .

Key Findings:

  • Binding affinity follows the order: D-fructose > D-tagatose > D-mannose > D-glucose due to stereoelectronic effects .
  • Secondary interactions (e.g., hydrophobic effects) can skew selectivity; buffer optimization (e.g., pH 7.4 with 150 mM NaCl) minimizes non-specific binding .

Q. What methodologies are effective in evaluating the anticancer potential of this compound in glioblastoma models?

Methodological Answer:

  • In Vitro Cytotoxicity Assays: Treat glioblastoma cell lines (e.g., U87-MG) with the compound and measure viability via MTT or resazurin assays. IC₅₀ values <10 μM suggest therapeutic potential .
  • Proteasome Inhibition Screening: Boronic acids often target the 20S proteasome. Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to quantify chymotrypsin-like activity inhibition .
  • Apoptosis Markers: Perform Western blotting for caspase-3/7 activation or Annexin V staining to confirm programmed cell death mechanisms .

Case Study: Bortezomib, a boronic acid proteasome inhibitor, reduced tumor growth in xenograft models by >50% at 1 mg/kg doses .

Q. How can MALDI mass spectrometry be optimized for sequencing and characterizing peptide derivatives of this boronic acid?

Methodological Answer:

  • Matrix Selection: Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. DHB forms stable boronate esters in situ, preventing trimerization artifacts .
  • Sample Preparation: Mix the peptide-boronic acid conjugate with DHB (1:10 ratio) in acetonitrile/0.1% TFA. Spot on a MALDI plate and dry under vacuum .
  • MS/MS Sequencing: Collision-induced dissociation (CID) fragments the peptide backbone while preserving the boronic acid moiety. Look for neutral losses (e.g., H₂O, B(OH)₃) to confirm boronate localization .

Example: A branched peptide with five boronic acid groups showed clear [M+H]⁺ signals at m/z 1500–2000 with <5% signal suppression after DHB modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.